5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbutyl)-4-oxo-4H-chromen-3-YL 6-deoxy-alpha-L-mannopyranoside
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Overview
Description
5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbutyl)-4-oxo-4H-chromen-3-YL 6-deoxy-alpha-L-mannopyranoside is a natural product found in Epimedium wushanense with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Methyl alpha-Glycoside of Trisaccharide Mimicking O Antigen of Vibrio cholerae : This research involved the synthesis of complex sugar molecules related to the O antigen of Vibrio cholerae, contributing to the understanding of bacterial polysaccharides and their synthesis (Lei, Ogawa, & Kováč, 1995).
Flavonoids from Goodyera schlechtendaliana : A study identified a flavonol glycoside structurally similar to the target compound, highlighting the diversity and complexity of natural flavonoids in plants (Du, Sun, & Shoyama, 2000).
Methyl alpha-Glycoside and Crystal Structure Studies : Another study focused on the crystal structure of a related compound, providing insights into its molecular configuration and potential interactions (Lei, Ogawa, Flippen-Anderson, & Kováč, 1995).
Bioactive Compounds and Medical Applications
Cytotoxic Flavonol Glycosides from Triplaris cumingiana : Research on compounds structurally similar to the target molecule revealed potential cytotoxic activities against various human cancer cell lines, indicating the potential for medical applications in cancer treatment (Hussein et al., 2005).
Antioxidative and Antihypertensive Compounds from Sargassum wightii : A study identified compounds related to the target molecule with antioxidative and angiotensin-converting enzyme inhibitory potential, suggesting their use as natural antihypertensive agents (Maneesh & Chakraborty, 2018).
Biologically Active Compounds from Ginkgo biloba : This study found new compounds structurally related to the target compound in Ginkgo biloba, with significant antioxidant activities, highlighting their potential as natural antioxidant agents (Bedir et al., 2002).
Properties
Molecular Formula |
C27H32O10 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbutyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H32O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h6-9,11-13,20,22-23,27-30,32-33H,5,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1 |
InChI Key |
PFVZUXQCELCLBL-LVKFHIPRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)C)C4=CC=C(C=C4)OC)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)C)C4=CC=C(C=C4)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)C)C4=CC=C(C=C4)OC)O)O)O |
Synonyms |
3,5,7-trihydroxy-4'-methoxyl-8-prenylflavone-3-O-rhamnopyranoside baohuoside I icarisid II icariside II |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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